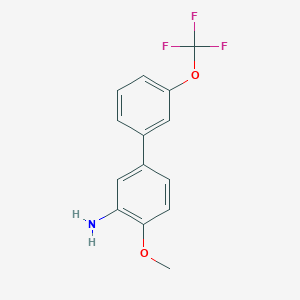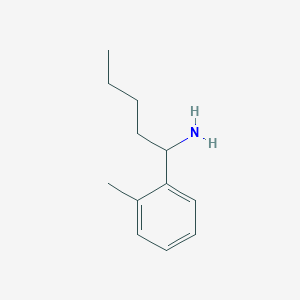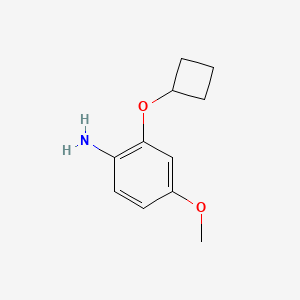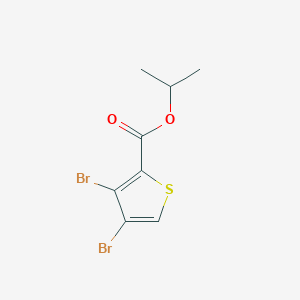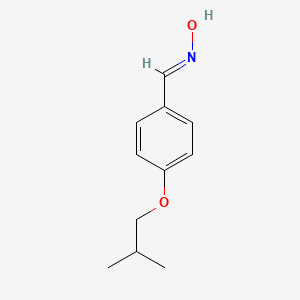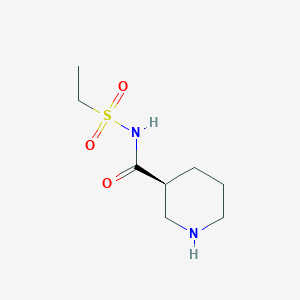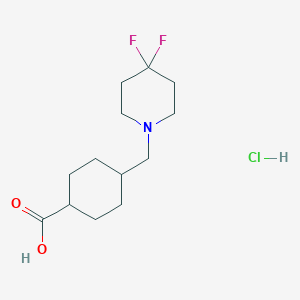
trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride: is a chemical compound with significant interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common method involves the reductive etherification of silyl ethers with carbonyl compounds using triethylsilane as a reductive agent . This method provides a high yield and is suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of protonic acids as catalysts and the rearrangement reaction with sodium azide to generate isocyanate, followed by hydrolysis, is a notable method . This approach is efficient and reduces environmental impact by minimizing the use of hazardous materials.
Analyse Chemischer Reaktionen
Types of Reactions: trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride is used as an intermediate for the synthesis of more complex molecules . Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine: It has been studied for its role as an antagonist in various biological pathways .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- trans-4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexan-1-amine
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid
Comparison: Compared to similar compounds, trans 4-((4,4-Difluoropiperidin-1-yl)methyl)cyclohexanecarboxylic acid hydrochloride is unique due to its difluoropiperidine moiety, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C13H22ClF2NO2 |
|---|---|
Molekulargewicht |
297.77 g/mol |
IUPAC-Name |
4-[(4,4-difluoropiperidin-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C13H21F2NO2.ClH/c14-13(15)5-7-16(8-6-13)9-10-1-3-11(4-2-10)12(17)18;/h10-11H,1-9H2,(H,17,18);1H |
InChI-Schlüssel |
VWZSFDOYHMVOBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN2CCC(CC2)(F)F)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)

![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)
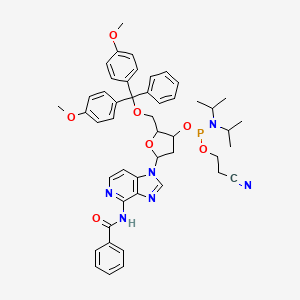
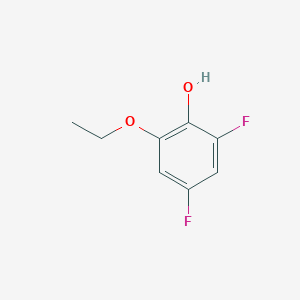

![ethyl 3-(1-ethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-oxopropanoate](/img/structure/B15090890.png)
